molecular formula C13H20O B12645442 4-Isobutyl-2-isopropylphenol CAS No. 93804-61-6

4-Isobutyl-2-isopropylphenol

Cat. No.: B12645442
CAS No.: 93804-61-6
M. Wt: 192.30 g/mol
InChI Key: BPNNRHSEXOXXJY-UHFFFAOYSA-N
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Description

4-Isobutyl-2-isopropylphenol is an organic compound with the molecular formula C13H20O It is a derivative of phenol, characterized by the presence of isobutyl and isopropyl groups attached to the phenolic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Isobutyl-2-isopropylphenol can be synthesized through the alkylation of phenol with isobutylene and propylene. The reaction typically involves the use of a catalyst, such as sulfuric acid or aluminum chloride, under controlled temperature and pressure conditions. The reaction proceeds through the formation of intermediate carbocations, which then react with the phenol to form the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and selectivity in the production process.

Chemical Reactions Analysis

Types of Reactions

4-Isobutyl-2-isopropylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenolic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic derivatives.

    Reduction: Hydroxylated compounds.

    Substitution: Halogenated, nitrated, or sulfonated phenolic compounds.

Scientific Research Applications

4-Isobutyl-2-isopropylphenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Isobutyl-2-isopropylphenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, leading to various physiological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Isopropylphenol: Similar structure but lacks the isobutyl group.

    2-Isopropylphenol: Isopropyl group attached at a different position on the phenolic ring.

    2,6-Diisopropylphenol: Contains two isopropyl groups attached to the phenolic ring.

Uniqueness

4-Isobutyl-2-isopropylphenol is unique due to the presence of both isobutyl and isopropyl groups, which confer distinct chemical and physical properties

Properties

CAS No.

93804-61-6

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

4-(2-methylpropyl)-2-propan-2-ylphenol

InChI

InChI=1S/C13H20O/c1-9(2)7-11-5-6-13(14)12(8-11)10(3)4/h5-6,8-10,14H,7H2,1-4H3

InChI Key

BPNNRHSEXOXXJY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC(=C(C=C1)O)C(C)C

Origin of Product

United States

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